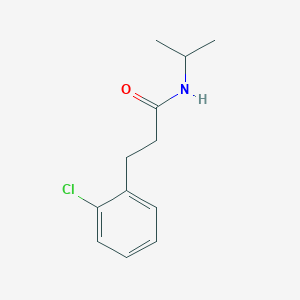
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone, also known as HPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPE is a ketone derivative of the opioid receptor antagonist naltrexone, which is commonly used in the treatment of opioid addiction.
作用机制
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone acts as an antagonist at the mu-opioid receptor, which is involved in the reward pathway of the brain. By blocking the mu-opioid receptor, 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone reduces the pleasurable effects of alcohol and other addictive substances, thereby reducing their consumption. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone also inhibits the activity of certain enzymes involved in inflammation and cancer, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone can reduce the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which are involved in the reward pathway. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone also reduces the levels of certain inflammatory cytokines and enzymes, leading to its anti-inflammatory effects. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to have a low toxicity profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
One advantage of using 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone in lab experiments is its high potency and specificity for the mu-opioid receptor, which allows for precise targeting of this receptor. However, one limitation is that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has a short half-life and requires frequent administration, which can be challenging in certain experimental settings.
未来方向
There are several future directions for research on 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone. One area of interest is the development of more potent and longer-acting derivatives of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone for the treatment of alcohol addiction and other addictive disorders. Another area of research is the investigation of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone's anti-inflammatory and anti-cancer properties for the development of new therapies for inflammatory and cancerous diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone and its potential side effects.
In conclusion, 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and specificity for the mu-opioid receptor make it a potential candidate for the treatment of alcohol addiction and other addictive disorders. Its anti-inflammatory and anti-cancer properties also make it a potential candidate for the treatment of various inflammatory and cancerous diseases. Future research on 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone involves the reaction of 3-hydroxypiperidine with 2-methoxyphenylacetic acid chloride in the presence of a base such as triethylamine. The reaction yields 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone as a white solid, which can be further purified by recrystallization.
科学研究应用
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone is in the treatment of alcohol addiction. Studies have shown that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone can reduce alcohol consumption and relapse in rats and mice. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various inflammatory and cancerous diseases.
属性
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-7-3-2-5-11(13)9-14(17)15-8-4-6-12(16)10-15/h2-3,5,7,12,16H,4,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOFIGOPARZEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)
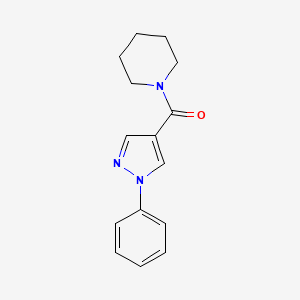
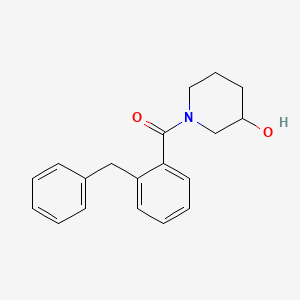
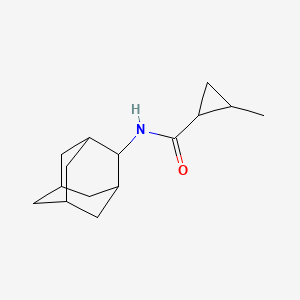



![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)
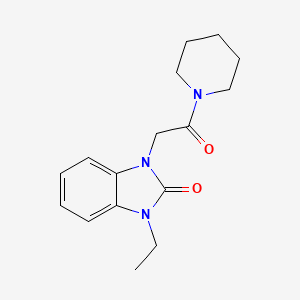
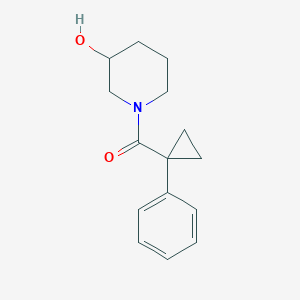

![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)
